molecular formula C12H22ClNO B1285120 N-(2-Tert-butylcyclohexyl)-2-chloroacetamide CAS No. 25329-22-0

N-(2-Tert-butylcyclohexyl)-2-chloroacetamide

Cat. No. B1285120
CAS RN: 25329-22-0
M. Wt: 231.76 g/mol
InChI Key: IWYOLTOAYPMSIZ-UHFFFAOYSA-N
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Description

N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is a chemical compound that belongs to the class of N-aryl 2-chloroacetamides. These compounds are synthesized through the chloroacetylation of corresponding aryl amines. The tert-butyl group attached to the cyclohexyl ring in this molecule is a bulky substituent that can influence the reactivity and stability of the compound .

Synthesis Analysis

The synthesis of N-aryl 2-chloroacetamides, which includes compounds similar to N-(2-Tert-butylcyclohexyl)-2-chloroacetamide, involves the chloroacetylation of aryl amines. This process introduces a chloroacetamide group to the aryl amine, resulting in the formation of the desired product. The synthesis is likely to be straightforward, involving common reagents and conditions used in chloroacetylation reactions .

Molecular Structure Analysis

While the specific molecular structure of N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is not detailed in the provided papers, the structure of a related compound, 2,4-di-tert-butyl-1-chloro-6-methyltricyclo[4.1.0.02,7]hept-4-en-3-one, has been established using 1H and 13C NMR spectroscopy and X-ray diffraction analysis . These techniques are essential for confirming the molecular structure and could be applied similarly to N-(2-Tert-butylcyclohexyl)-2-chloroacetamide to ascertain its structure.

Chemical Reactions Analysis

The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the ease of nucleophilic substitution of the chlorine atom. This reactivity allows for the introduction of various nucleophiles, such as oxygen, nitrogen, and sulfur atoms, into the molecule. Additionally, these reactions can lead to intramolecular cyclization, resulting in the formation of heterocyclic systems like imidazole, pyrrole, thiazolidine-4-one, and thiophene . These reactions are significant as they can be utilized to synthesize a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Tert-butylcyclohexyl)-2-chloroacetamide are not explicitly mentioned in the provided papers. However, based on the general properties of N-aryl 2-chloroacetamides, it can be inferred that the compound is likely to be a solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of the tert-butyl group could affect the compound's melting point, boiling point, and overall stability. The chlorine atom in the chloroacetamide group makes the compound reactive towards nucleophiles, which is a key chemical property of this class of compounds .

Scientific Research Applications

  • Chemical Synthesis

    • N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is a chemical compound with the CAS Number: 25329-22-0 . It’s used in the field of chemical synthesis .
  • Polymer Modification

    • A related compound, 2-tert-butylcyclohexanol, has been used in the synthesis of styrene and n-butyl acrylate latex polymers . These polymers are crucial ingredients of waterborne paints .
    • The polymers are modified by functional monomers in different amounts in latex polymer formulations . The impacts of these functional monomers on both the latex polymers and paints made from these latex polymers are investigated .
    • The characterization of the latex polymers are analyzed by differential scanning calorimetry (DSC), minimum film forming temperature (MFFT), dynamic light scattering (DLS), Fourier transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM) .
    • The results showed that the modification of these monomers in styrene-acrylic-based latex polymers improved the paint by enhancing scrub resistance, better adhesion on surfaces, and the ability to control hydrophobicity and color efficiency .
  • Drug Delivery Systems

    • In the field of biomedical engineering , a related compound, N-tert-butylacrylamide (NtBAAm), has been used in the synthesis of thermo-sensitive terpolymer hydrogels .
    • These hydrogels are photopolymerised and characterised using various techniques such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
    • The hydrogels exhibit a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio is increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .
    • The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .
  • Biocatalytic Processes

    • The tert-butyl group, which is present in “N-(2-Tert-butylcyclohexyl)-2-chloroacetamide”, has implications in biosynthetic and biodegradation pathways .
    • This simple hydrocarbon moiety has potential applications in biocatalytic processes .
  • N-Heterocycles Synthesis

    • A related compound, tert-butanesulfinamide, has been used in the synthesis of N-heterocycles via sulfinimines .
    • This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Twisted-Nematic TFT-LCDs

    • Laterally tert-butyl-substituted cyclohexyl-containing polyimide alignment layers with high pretilt angles have potential applications in twisted-nematic thin-film transistor liquid crystal displays (TFT-LCDs) .

properties

IUPAC Name

N-(2-tert-butylcyclohexyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO/c1-12(2,3)9-6-4-5-7-10(9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYOLTOAYPMSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589322
Record name N-(2-tert-Butylcyclohexyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Tert-butylcyclohexyl)-2-chloroacetamide

CAS RN

25329-22-0
Record name N-(2-tert-Butylcyclohexyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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